molecular formula C19H27N5O3 B11143650 N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide

N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide

Cat. No.: B11143650
M. Wt: 373.4 g/mol
InChI Key: CPNDLVCTGMLYRK-UHFFFAOYSA-N
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Description

N¹-(2-Morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide is a synthetic organic compound featuring two key structural motifs: a morpholinoethyl group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety linked via a hexanamide chain.

Properties

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C19H27N5O3/c25-18(20-9-11-23-12-14-27-15-13-23)8-2-1-5-10-24-19(26)16-6-3-4-7-17(16)21-22-24/h3-4,6-7H,1-2,5,8-15H2,(H,20,25)

InChI Key

CPNDLVCTGMLYRK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminobenzamides

The benzotriazinone ring is commonly synthesized via diazotization and cyclization. A method adapted from involves:

  • Reagents : 2-Aminobenzamide, NaNO₂, I₂, HCl

  • Conditions : 0–5°C, 2 hours

  • Yield : 85–92%

Mechanism :

  • Diazotization of 2-aminobenzamide with NaNO₂/HCl generates a diazonium salt.

  • Iodine facilitates cyclization to form the benzotriazinone ring.

Photochemical Flow Synthesis

A novel approach from uses visible light (420 nm) in a continuous flow reactor:

  • Substrate : Aryl triazine precursors

  • Conditions : 10 min residence time, MeOH/DCM (3:1)

  • Yield : 90–96%

  • Advantages : Scalable, catalyst-free, minimal byproducts.

Functionalization of the Hexanamide Backbone

Hexanoic Acid Activation

The hexanamide chain is introduced via amide coupling. A protocol from details:

  • Reagents : 6-Aminohexanoic acid, EDCl, HOBt

  • Conditions : DCM, 0°C → RT, 12 hours

  • Intermediate : 6-(4-Oxo-benzotriazin-3-yl)hexanoic acid (Yield: 78%)

Morpholinoethyl Group Introduction

The 2-morpholinoethylamine is coupled using reductive amination or nucleophilic substitution:

  • Method A (Reductive Amination) :

    • Reagents : Morpholine, formaldehyde, NaBH₃CN

    • Conditions : MeOH, 50°C, 6 hours

  • Method B (Alkylation) :

    • Reagents : 2-Chloroethylmorpholine, K₂CO₃

    • Conditions : DMF, 80°C, 8 hours

Final Coupling and Purification

Amide Bond Formation

The hexanamide and morpholinoethyl units are coupled using carbodiimide chemistry:

  • Reagents : EDCl, DMAP, DIPEA

  • Conditions : DCM, 0°C → RT, 24 hours

  • Yield : 65–72%

Purification Techniques

  • Chromatography : Silica gel (EtOAc/Hexanes, 1:3 → 1:1)

  • Crystallization : Ethanol/water (7:3) recrystallization

Comparative Analysis of Methods

StepMethodYield (%)Time (h)Scalability
Benzotriazinone synthesisNaNO₂/I₂85–922High
Benzotriazinone synthesisPhotochemical flow90–960.17Industrial
Morpholinoethyl couplingReductive amination706Moderate
Final amidationEDCl/DMAP65–7224Lab-scale

Key Challenges and Optimizations

  • Stereochemical Control : Racemization during amidation is mitigated by low-temperature coupling.

  • Byproduct Management : Photochemical methods reduce N-methylacetamide byproducts compared to thermal routes.

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates but require careful drying .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N¹-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide:

Azinphos Ethyl (O,O-Diethyl-S-[(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Methyl] Ester)

  • Structure: Contains the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group but is an organophosphate ester (CAS 2642-71-9) .
  • Key Differences: Unlike the target compound, Azinphos ethyl lacks the morpholinoethyl-hexanamide chain and instead has a thiophosphoric acid ester group. This structural divergence confers insecticidal properties, as organophosphates typically inhibit acetylcholinesterase .
  • Applications : Widely used as an insecticide .

N-(3-Morpholinopropyl)-6-(4-Oxo-2-Thioxo-1,2-Dihydroquinazolin-3(4H)-yl)Hexanamide (CAS 422276-14-0)

  • Structure: Features a morpholinopropyl group and a quinazolinone-thione heterocycle (vs. benzotriazinone in the target compound) .
  • Key Differences: The heterocycle in this analog is a quinazolinone with a thioxo substitution, which may alter electronic properties and binding affinity compared to the benzotriazinone group.

Hydroxamic Acids and Ureido Derivatives (e.g., Compounds 4–10 in )

  • Structure : Include hydroxamic acid (-CONHOH) or ureido (-NHCONH-) groups.
  • Key Differences: While these compounds lack the benzotriazinone or morpholine moieties, their hydroxamic acid/ureido functionalities are associated with antioxidant or metal-chelating activities .
  • Applications : Antioxidant agents in pharmaceutical or cosmetic research .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Functional Groups Biological Activity References
N¹-(2-Morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide C₂₁H₂₈N₄O₃ (estimated) Morpholinoethyl, benzotriazinone, amide Hypothesized enzyme inhibition
Azinphos Ethyl C₁₂H₁₆N₃O₃PS₂ Benzotriazinone, organophosphate ester Insecticide
N-(3-Morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide C₂₁H₃₀N₄O₃S Morpholinopropyl, quinazolinone-thione Unknown (likely enzyme inhibition)
Hydroxamic Acid Derivatives (e.g., Compound 6) Variable Hydroxamic acid (-CONHOH) Antioxidant, metal chelation

Key Research Findings and Implications

Benzotriazinone vs. Quinazolinone: The substitution of benzotriazinone (in the target compound) with quinazolinone-thione (in CAS 422276-14-0) may influence electronic density and hydrogen-bonding capacity, altering interactions with biological targets like kinases or proteases .

Organophosphate vs. Amide Linkers: Azinphos ethyl’s thiophosphate ester group confers insecticidal activity through acetylcholinesterase inhibition, whereas the amide linker in the target compound suggests a different mechanistic pathway, possibly targeting intracellular enzymes .

Biological Activity

N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide is a complex organic compound characterized by its morpholinoethyl and benzotriazine moieties. This compound, with the molecular formula C15H20N4O2, exhibits promising biological activities that warrant detailed exploration.

Chemical Structure and Properties

The structure of this compound features several functional groups that contribute to its biological properties. The presence of the benzotriazine core is particularly significant due to its association with various pharmacological activities, including antitumor and antimicrobial effects.

Property Value
Molecular FormulaC15H20N4O2
Molecular Weight288.35 g/mol
StructureBenzotriazine core with morpholinoethyl group

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Antitumor Activity : Compounds containing benzotriazine structures have shown potential in inhibiting tumor growth. The mechanisms may involve the modulation of specific cellular pathways or direct interaction with DNA.
  • Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting its potential as an antimicrobial agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that interactions with specific biological targets such as enzymes or receptors play a crucial role.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound.

  • Synthesis Pathways :
    • Multi-step organic synthesis techniques are employed to produce this compound. Key steps often involve the formation of the benzotriazine core followed by the introduction of the morpholinoethyl group.
  • Biological Testing :
    • In vitro studies have been conducted to assess cytotoxicity against various cancer cell lines. Results indicate a dose-dependent response in inhibiting cell proliferation.
  • Comparative Analysis :
    • Similar compounds have been evaluated for their biological activities. For instance:
Compound Name Structure Features Biological Activity
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamideSimilar benzotriazine coreAntitumor activity
5-Methoxy-N-[1-(trifluoromethyl)phenyl]benzotriazineTrifluoromethyl group additionEnhanced receptor selectivity

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Amide bond formation between the morpholinoethyl amine and hexanoyl chloride using coupling agents like EDC/HOBt .
  • Benzotriazinone coupling via nucleophilic substitution or Mitsunobu reactions under controlled pH and temperature (e.g., 0–5°C for nitro group stabilization) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
    Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and reduce side products. Central Composite Design (CCD) is recommended for reaction yield optimization .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR (¹H, ¹³C, DEPT-135) to verify morpholinoethyl and benzotriazinone moieties .
    • HRMS for molecular formula validation (e.g., [M+H]⁺ ion analysis) .
  • Purity Assessment:
    • HPLC with C18 columns (acetonitrile/water gradients) and UV detection at 254 nm .
    • TLC monitoring during synthesis (Rf comparison against intermediates) .

Basic: How does solvent choice and pH affect the compound’s stability during storage?

Answer:

  • Solvent Stability:
    • Polar aprotic solvents (DMSO, DMF): Induce hydrolysis of the benzotriazinone ring at >40°C .
    • Chlorinated solvents (DCM): Stable for short-term storage at –20°C .
  • pH Sensitivity:
    • Degrades rapidly in acidic conditions (pH <3) due to morpholine ring protonation. Neutral to slightly basic buffers (pH 7–9) are optimal .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Answer:

  • The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group undergoes ring-opening via nucleophilic attack (e.g., thiols or amines), forming covalent adducts. Computational DFT studies suggest the C3 position is most electrophilic (Mulliken charge: +0.32) .
  • Morpholinoethyl group: Enhances solubility but may sterically hinder reactions at the hexanamide chain .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to kinases (e.g., EGFR) with benzotriazinone as a ATP-binding site competitor. Adjust force fields (AMBER) for π-π stacking and H-bond interactions .
  • MD Simulations (GROMACS): Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–48 hr) to reduce discrepancies .
  • Metabolic Interference: Test metabolite profiles (LC-MS/MS) to identify off-target effects from morpholinoethyl degradation .

Advanced: What structural modifications enhance its kinase inhibition selectivity?

Answer:

  • Benzotriazinone Substituents: Introduce electron-withdrawing groups (e.g., –Cl at C6) to increase binding affinity (ΔG: –9.2 kcal/mol vs. –8.5 kcal/mol for unmodified) .
  • Hexanamide Chain: Shorten to four carbons to reduce steric hindrance in hydrophobic kinase pockets .

Advanced: What challenges arise during scale-up from milligram to gram synthesis?

Answer:

  • Heat Dissipation: Exothermic amide coupling requires jacketed reactors with temperature control (±2°C) .
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Advanced: Can nanoparticle encapsulation improve its pharmacokinetic profile?

Answer:

  • PLGA Nanoparticles: Use solvent evaporation to encapsulate the compound (85% efficiency). Sustained release over 72 hr in PBS (pH 7.4) reduces hepatic first-pass metabolism .
  • Targeting: Conjugate with folic acid to enhance tumor uptake (2.3-fold increase in MDA-MB-231 cells) .

Advanced: How to assess multi-target effects in complex biological systems?

Answer:

  • Phosphoproteomics: Use SILAC labeling and LC-MS/MS to identify kinase targets (e.g., MAPK, AKT) .
  • CRISPR Screening: Knock out candidate receptors (e.g., GPCRs) to isolate primary vs. secondary pathways .

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